molecular formula C19H23N3O2 B5426626 3-{[2-(2-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

3-{[2-(2-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No. B5426626
M. Wt: 325.4 g/mol
InChI Key: OKHWJYOJUUALGO-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a tetrahydropyrazolo[1,5-a]pyridine group, which is a bicyclic structure containing nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact method would depend on the specific substituents and their positions on the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and their stereochemistry. The pyrrolidine ring, being a saturated heterocycle, contributes to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the pyrrolidine ring could influence its solubility and stability .

properties

IUPAC Name

[2-(2-methoxyphenyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-10-3-2-7-14(18)16-9-6-11-21(16)19(23)15-13-20-22-12-5-4-8-17(15)22/h2-3,7,10,13,16H,4-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHWJYOJUUALGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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